molecular formula C8H13ClN2O2 B1439715 (2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride CAS No. 1184964-19-9

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride

Cat. No.: B1439715
CAS No.: 1184964-19-9
M. Wt: 204.65 g/mol
InChI Key: KNKYPNWVDUKFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride is a chemical compound with the molecular formula C9H14N2O2•HCl. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes an imidazole ring substituted with an isopropyl group and an acetic acid moiety.

Scientific Research Applications

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride” is not specified in the available resources. As a buffering reagent, it likely maintains pH levels in biological experiments.

Future Directions

The future directions of “(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride” are not specified in the available resources. As a biochemical used in proteomics research , it may continue to be used in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride typically involves the reaction of 2-isopropylimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Imidazol-1-YL)-propionic acid hydrochloride
  • 2-(2-Isopropyl-imidazol-1-YL)-propionic acid hydrochloride
  • 3-(Imidazol-4-YL)-propionic acid

Uniqueness

(2-Isopropyl-imidazol-1-YL)-acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of an acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-6(2)8-9-3-4-10(8)5-7(11)12;/h3-4,6H,5H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKYPNWVDUKFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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